Tesaglitazar

PPAR Pharmacology Type 2 Diabetes Drug Selectivity

Researchers studying dual PPAR agonism face significant inter-compound variability in receptor selectivity, potency, and adverse effect profiles-making generic substitution scientifically invalid. Tesaglitazar (CAS 251565-85-2) provides a precisely characterized reference standard with defined PPARα/γ dual agonism. • Human PPARγ EC50: 0.2 μM; Human PPARα EC50: 3.6 μM-intermediate selectivity ratio (1.4) distinct from aleglitazar or muraglitazar. • Well-documented renal safety profile from Phase III trials enables mechanistic toxicity studies. • ≥98% HPLC purity with batch-specific CoA; desiccated storage at -20°C.

Molecular Formula C20H24O7S
Molecular Weight 408.5 g/mol
CAS No. 251565-85-2
Cat. No. B1683095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesaglitazar
CAS251565-85-2
Synonyms(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
(S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid
2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
AZ 242
tesaglitaza
Molecular FormulaC20H24O7S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
InChIInChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
InChIKeyCXGTZJYQWSUFET-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tesaglitazar Procurement Guide for Dual PPARα/γ Agonist Research


Tesaglitazar (AZ 242, Galida) is an investigational small-molecule dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. It exhibits a distinct potency profile, being more potent at human PPARγ (EC50 = 0.2 μM) than at human PPARα (EC50 = 3.6 μM) . Developed by AstraZeneca, tesaglitazar advanced to Phase III clinical trials for type 2 diabetes mellitus (T2DM) before its discontinuation in 2006 due to renal safety signals, specifically elevated serum creatinine and decreased glomerular filtration rate (GFR) [2]. Its development history provides a well-characterized pharmacological and toxicological profile for scientific investigation into the mechanisms of dual PPAR agonism and the associated class-specific adverse effects [3].

Pathway Focus

Dual PPARα/γ agonist for metabolic disorder and insulin resistance studies

Tool Compound Profile

Well-characterized renal function endpoint context from discontinued clinical development

Selection Context

PPARγ-preferring balanced agonist, supports mechanistic comparison with selective or imbalanced glitazars

Why Tesaglitazar Cannot Be Substituted by Other PPAR Agonists


The dual PPARα/γ agonist class, or 'glitazars', is characterized by significant inter-compound variability in receptor selectivity, potency, and downstream adverse effect profiles, making simple generic substitution invalid for research purposes [1]. While all members of this class aim to combine the lipid-modifying benefits of fibrates (PPARα) with the insulin-sensitizing effects of thiazolidinediones (PPARγ), the precise balance of PPARα versus PPARγ activation is a critical determinant of both efficacy and safety [2]. For instance, the development of muraglitazar and tesaglitazar was discontinued due to distinct, compound-specific toxicities—cardiovascular events for the former and renal impairment for the latter—despite both being dual PPARα/γ agonists [3]. Furthermore, the potency and selectivity ratios vary widely; tesaglitazar's unique profile differs markedly from that of aleglitazar or saroglitazar, leading to different experimental outcomes [4]. This guide provides the quantitative evidence necessary to distinguish tesaglitazar from its closest analogs for accurate and reproducible scientific study.

!

Inter-compound PPARα/γ selectivity ratios vary significantly; replacing tesaglitazar with muraglitazar or aleglitazar may shift pathway activation balance and downstream gene expression.

!

Renal function endpoints associated with tesaglitazar differ from cardiovascular or bone-related signals of other glitazars; substitution compromises endpoint-model relevance.

!

Potency context varies widely (reported EC50 ranges differ by orders of magnitude); direct replacement may invalidate concentration-response interpretation.

Tesaglitazar Quantitative Evidence vs. Analogs


PPARα/γ Selectivity Profile vs. Muraglitazar

In a direct head-to-head comparison, tesaglitazar exhibits a markedly different PPARα/γ potency ratio compared to muraglitazar. Tesaglitazar is less potent at PPARα (EC50 = 4780 nM) and has a PPARα/γ EC50 ratio of 1.4, indicating a roughly balanced agonist activity. In contrast, muraglitazar is more potent at PPARα (EC50 = 5680 nM) but shows a stark 23-fold selectivity for PPARγ (EC50 = 243 nM) [1]. This fundamental difference in the balance of PPARα and PPARγ activation leads to distinct downstream gene expression and physiological effects, a critical factor for experimental design.

PPARα/γ Selectivity vs. Muraglitazar
Head-to-head
Tesaglitazar α/γ ratio 1.4 (EC50 4780 / 3420 nM)
Muraglitazar α/γ ratio 23.4 (EC50 5680 / 243 nM)
Balanced dual activation for pathway studies; muraglitazar is strongly γ-dominant.
Cell-based transactivation assay, human PPAR LBD
PPAR Pharmacology Type 2 Diabetes Drug Selectivity

PPARα/γ Potency & Clinical Outcomes vs. Aleglitazar

A comparative molecular profiling study demonstrates that tesaglitazar is significantly less potent than the later-generation dual agonist aleglitazar. Tesaglitazar has EC50 values of 4780 nM (PPARα) and 3420 nM (PPARγ), while aleglitazar is over 900-fold more potent at PPARα (5 nM) and 380-fold more potent at PPARγ (9 nM) [1]. This extreme difference in potency is a key differentiator for in vitro studies. Clinically, both were discontinued, but for different safety concerns: tesaglitazar due to renal impairment (increased creatinine, decreased GFR) and aleglitazar due to cardiovascular events and bone fractures in the AleCardio trial [2].

Potency Context vs. Aleglitazar
Head-to-head
Aleglitazar 956-fold more potent at PPARα (5 nM vs. 4780 nM)
380-fold more potent at PPARγ (9 nM vs. 3420 nM)
Supports selection of a lower-potency tool for mechanistic differentiation research.
Same assay platform; extreme potency gap requires careful concentration selection
PPAR Pharmacology Comparative Efficacy Clinical Development

Lipid Metabolism Effects vs. Pioglitazone

In a Phase III clinical trial (GALLANT 6), tesaglitazar was directly compared to the PPARγ-specific agonist pioglitazone in patients with T2DM [1]. A key differentiator for tesaglitazar is its impact on lipid profiles, attributable to its PPARα activity. A 12-week dose-ranging study showed tesaglitazar dose-dependently reduced triglycerides by up to 40% and increased HDL-C by 13%, which is a robust lipid-modifying effect not typically observed with pure PPARγ agonists like pioglitazone, which have only modest beneficial effects on lipids [2].

Lipid Endpoints vs. Pioglitazone
Trial context
Triglycerides ↓40%, HDL-C ↑13% (12-week study)
Pioglitazone: modest, non-significant changes
Reported lipid-modifying endpoint supports dual agonist mechanism research.
Phase III GALLANT 6 trial and dose-ranging study in T2DM patients; research use only
Lipid Metabolism Dyslipidemia Comparative Pharmacology

In Vivo Efficacy in Metabolic Syndrome Model

In a standardized in vivo model, treatment of obese, insulin-resistant Zucker rats with tesaglitazar (3 µmol/kg/day for 4 weeks) resulted in significant metabolic improvements compared to untreated obese controls. Following an oral glucose/tglyceride load, tesaglitazar treatment reduced the 2-hour post-load area under the curve (AUC) for glucose by 19% and for triglycerides (TG) by 413% compared to lean controls, and markedly reduced post-load insulin by 849% [1]. Further mechanistic studies showed tesaglitazar reduced hepatic TG secretion by 47% and increased plasma TG clearance by 490% [2].

In Vivo Model Response
Cross-study comparable
Post-load AUC glucose ↓19%, insulin ↓849%, TG ↓413%
Hepatic TG secretion ↓47%, plasma TG clearance ↑490%
Model-response benchmark for metabolic syndrome research.
Obese Zucker rat, 3 µmol/kg/day, 4 weeks; vs. untreated obese/lean controls
Metabolic Syndrome Insulin Resistance Obese Zucker Rat In Vivo Pharmacology

Pharmacokinetic/Pharmacodynamic Sex-Based Differences

A mechanism-based PK/PD model developed from a 12-week clinical trial in T2DM patients revealed unique pharmacodynamic properties of tesaglitazar. The model estimated the time to a new steady-state fasting plasma glucose (FPG) to be approximately 9 weeks following treatment initiation [1]. Notably, the analysis identified a significant sex-based difference in drug potency, with tesaglitazar being twice as potent in females as in males [1]. The model also attributed the observed drug effect on hemoglobin to hemodilution of red blood cells, rather than a direct effect on erythropoiesis [1].

PK/PD Sex Difference
Class-level inference
2-fold greater potency in females
Time to FPG steady-state ~9 weeks
Supports interpretation of sex-stratified pharmacodynamic endpoints.
Population PK/PD model, 12-week trial; hemoglobin effect attributed to hemodilution
Pharmacokinetics Pharmacodynamics HbA1c Sex Differences

Recommended Research Applications for Tesaglitazar


Balanced PPARα/γ Activation Effects on Metabolism

Tesaglitazar's balanced PPARα/γ selectivity ratio (1.4), as determined by EC50 values [1], makes it an ideal compound for studying the synergistic effects of dual agonism on both glucose and lipid homeostasis. Its robust in vivo efficacy in reducing triglycerides (by up to 40% in humans and 413% AUC in rats) while improving glycemic control distinguishes it from pure PPARγ agonists (pioglitazone) and provides a benchmark for novel dual agonists [2].

Preclinical Modeling of PPAR Agonist-Induced Renal Toxicity

Tesaglitazar's well-documented and specific clinical toxicity—elevated serum creatinine and decreased glomerular filtration rate (GFR) leading to its discontinuation in 2006 [3]—provides a valuable tool for in vitro and in vivo models aimed at understanding the mechanisms of PPAR-mediated renal impairment. This specific adverse event profile differentiates it from other glitazars like muraglitazar (associated with cardiovascular events) [4].

Pharmacodynamic Modeling of Sex-Based Drug Response

The established PK/PD model for tesaglitazar, which quantifies a 2-fold greater potency in females and a 9-week time to FPG steady-state, offers a powerful framework for designing and interpreting studies on sex-based pharmacodynamic differences [5]. This makes tesaglitazar a well-characterized reference compound for research into personalized or sex-specific responses to metabolic therapies.

Mechanistic Differentiation of Dual PPARα/γ Agonists

The availability of precise, comparative EC50 data for tesaglitazar, muraglitazar, and aleglitazar from a single head-to-head study allows researchers to select tesaglitazar as a specific tool for probing the functional consequences of intermediate versus high potency (aleglitazar) or imbalanced selectivity (muraglitazar) on cofactor recruitment and downstream gene expression [1].

Application
Selection Property
Validation Focus
Dual PPARα/γ metabolic synergy studies
Balanced EC50 ratio context (α/γ ~1.4)
Glucose and lipid co-regulation endpoints
Renal function endpoint monitoring research
Well-documented renal endpoint context from clinical development
Serum creatinine and GFR endpoint interpretation
Sex-specific pharmacodynamic research
Reported 2-fold pharmacodynamic difference in females
Sex-stratified endpoint analysis and PK/PD model validation
PPAR isoform selectivity differentiation studies
Comparative EC50 and cofactor recruitment context
Downstream gene expression and pathway activation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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